METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quaternary ammonium compounds like methyldodecylbenzyl trimethyl ammonium chloride involves complex reactions, such as the N-methylation of ammonia or ammonium chloride utilizing carbon dioxide and molecular hydrogen under catalysis by homogeneous ruthenium complexes. Another approach includes the synthesis from benzyl chloride and dimethylallylamine, where factors such as raw material composition, reaction temperature, and solvent play crucial roles in the yield (Beydoun et al., 2016) (Sun Chuan-guo, 2005).

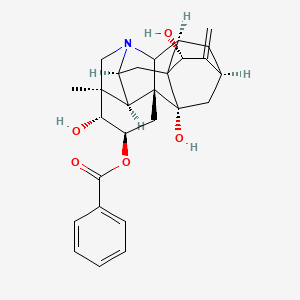

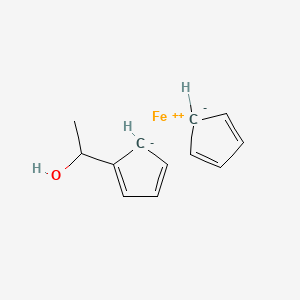

Molecular Structure Analysis

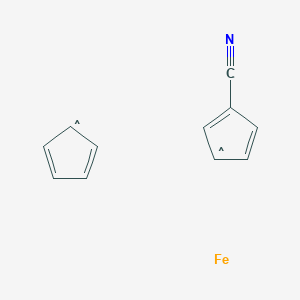

Detailed molecular structure analysis, often involving density functional theory (DFT) calculations, has revealed insights into the reactivity and structural characteristics of similar quaternary ammonium compounds. Such studies provide a basis for understanding the molecular geometry, electronic structure, and potential reactivity pathways (Mu et al., 2016).

Chemical Reactions and Properties

Quaternary ammonium compounds participate in a variety of chemical reactions, including esterification of alcohols through selective oxidation of methanol and complexation reactions for the preparation of eutectic mixtures. These reactions demonstrate the versatility and wide application range of these compounds (Guha et al., 2015) (Shamsuri, 2011).

Physical Properties Analysis

The physical properties, such as solubility, phase behavior, and thermal stability, are crucial for the application of methyldodecylbenzyl trimethyl ammonium chloride in various domains. Studies have characterized these properties using techniques like NMR, IR spectroscopy, and thermal analysis, providing a comprehensive understanding of how these compounds behave under different conditions (Sieval et al., 1998).

Chemical Properties Analysis

The chemical properties of methyldodecylbenzyl trimethyl ammonium chloride, including its reactivity, stability, and interactions with other molecules, are integral to its application in surfactant and antimicrobial roles. Research into its reaction mechanisms, particularly in the formation of complexes and its function as a catalyst, sheds light on the chemical versatility and utility of this compound (Gopakumar et al., 2020).

Wissenschaftliche Forschungsanwendungen

Toxicity and Environmental Impact

QACs, including compounds similar to MDBTAC, have been studied for their toxic effects and environmental impact. For example, the toxicity of QACs in drinking water for poultry and their implications on growth and health have been explored, indicating a critical need for understanding the safety and environmental impact of such compounds (Mayeda, 1968).

Antimicrobial Properties

The antimicrobial properties of QACs are well-documented, making them valuable in disinfectants and antiseptics. Studies on the diversity of action of cationic antiseptics, including QACs, have shown their widespread use in clinical and domestic settings, underscoring their significance in controlling microbial growth (Gilbert & Moore, 2005).

Applications in Water Treatment

QACs are also investigated for their roles in water treatment processes, where their electrochemical properties can be harnessed for the removal of contaminants. This includes the study of electrochemical methods for the treatment of water contaminated with various pollutants, highlighting the potential of QACs in improving water treatment technologies (Radjenovic & Sedlak, 2015).

Challenges and Considerations

While QACs offer numerous benefits, challenges such as potential toxicity, environmental impact, and antimicrobial resistance are critical considerations. Research has addressed the human health hazards of QACs, including aspects like irritation, acute toxicity, and potential for causing adverse effects, thereby informing safer use and handling of these compounds (Luz et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1399-80-0 |

|---|---|

Produktname |

METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE |

Molekularformel |

C20H36ClN |

Molekulargewicht |

325.95954 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)